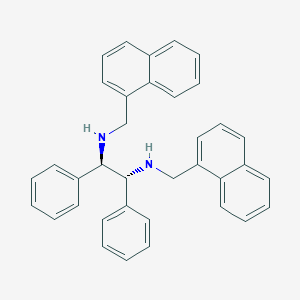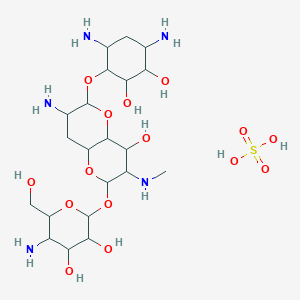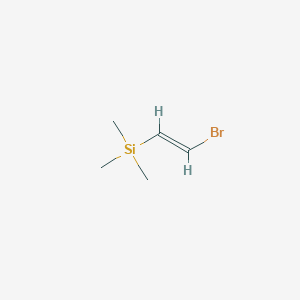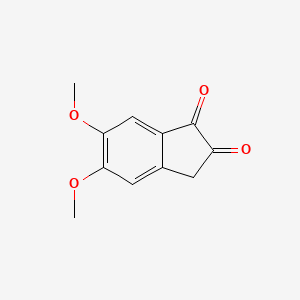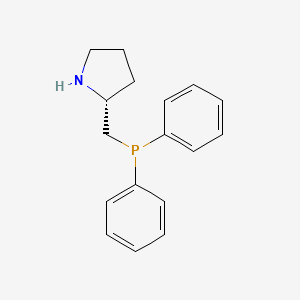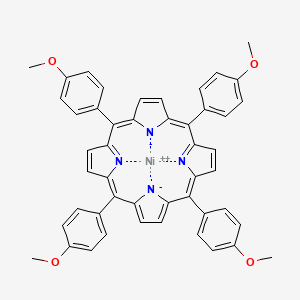
Nickel(II) tetramethoxyphenylporphyrin
Übersicht
Beschreibung
Nickel(II) tetramethoxyphenylporphyrin is a chemical compound with the molecular formula C48H36N4NiO4 and a molecular weight of 791.517 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetrakis(N-methylpyridium-4-yl)porphyrin with Ni2+ species in aqueous solution at 25 ±1 °C . The reaction parameters are reduced to their essential minimum for a broad set of cross-coupling reactions . The substrates were varied, but all the reactions also involved a nickel salt as a catalyst precursor .Molecular Structure Analysis
This compound has a complex molecular structure. The nickel atom is located at the center of the porphyrin ring and the coordinating atoms arranged in a square plane . The additional atoms or groups coordinated to the nickel atom in nickel(II) porphyrins are called ligands .Chemical Reactions Analysis
This compound is involved in a variety of chemical reactions. Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . When an alkali such as aqueous NaOH is added to this green color solution, a green color precipitate, Nickel hydroxide ([Ni(OH)2(H2O)4]), is formed .Physical and Chemical Properties Analysis
This compound is a relatively stable compound with high thermal and chemical stability . It can be stored in a solid state or in solution without significant degradation .Wissenschaftliche Forschungsanwendungen
Catalysis and Surface Chemistry
Nickel(II) tetramethoxyphenylporphyrin plays a crucial role in catalytic processes, especially in the context of surface chemistry. For instance, the coordination reaction between tetraphenylporphyrin and nickel on a TiO2(110) surface illustrates the compound's effectiveness in catalysis. The metalation of tetraphenylporphyrin with Ni leads to significant changes in the conformation and bonding geometry of the porphyrin, which are crucial for its catalytic activity (Wang et al., 2014). Similarly, the synthesis and protonation of nickel(II) complexes of inverted porphyrins reveal insights into the redox properties of these compounds, which are essential for their application in catalysis (Schmidt & Chmielewski, 2003).
Materials Science
In materials science, this compound contributes to the development of novel materials with unique properties. The study on the crystal structure and third-order nonlinear optical properties of tetraphenylporphyrin and its nickel complex highlights the potential of these compounds in creating materials with advanced optical properties (Li, Hu, & Li, 2014).
Spectroscopy and Photochemistry
The spectroscopic and photochemical properties of this compound are also of significant interest. For example, the investigation of the picosecond to microsecond photodynamics of a nonplanar nickel porphyrin sheds light on the excited-state deactivation processes and the influence of solvent and temperature on these processes (Drain et al., 1998). Furthermore, the characterization of conductive polymeric nickel(II) tetrakis(3-methoxy-4-hydroxy-phenyl)porphyrin as an anodic material for electrocatalysis demonstrates the utility of nickel porphyrins in electrochemical applications (Malinski et al., 1991).
Safety and Hazards
Wirkmechanismus
Target of Action
Nickel(II) tetramethoxyphenylporphyrin is a metalloporphyrin compound Metalloporphyrins are known to interact with various biological targets due to their unique optical, electrochemical, and catalytic properties .
Mode of Action
It’s known that this compound can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . This suggests that it may interact with its targets by facilitating or enhancing these types of chemical reactions.
Biochemical Pathways
Given its catalytic properties, it’s plausible that this compound could influence various biochemical pathways involving oxidation reactions .
Result of Action
Given its role as a catalyst in oxidation reactions, it’s likely that this compound could influence cellular processes that involve these types of reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, one study showed that this compound can be synthesized directly on a gold (111) surface under ultrahigh vacuum (UHV) conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of certain surfaces or specific environmental conditions .
Biochemische Analyse
Biochemical Properties
Nickel(II) tetramethoxyphenylporphyrin can interact with various enzymes, proteins, and other biomolecules. It can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . The nature of these interactions is primarily catalytic, with this compound facilitating the biochemical reactions.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found that nickel ions can influence cell function by interacting with certain proteins involved in cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in catalyzing biochemical reactions. It can bind to certain enzymes and proteins, potentially influencing their activity
Eigenschaften
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHBQHMISDZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4NiO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


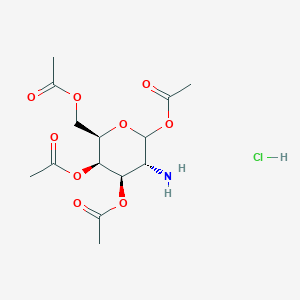

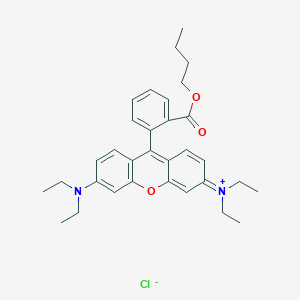

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
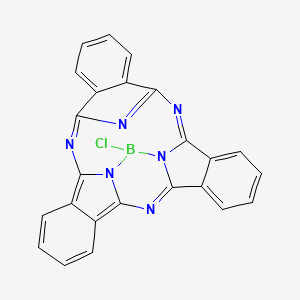
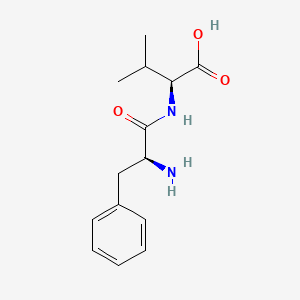
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
